4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide typically involves the reaction of 2,2-diphenylbutanoyl chloride with 2,2-dimethylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(2,2-Dimethyl-1-pyrrolidinyl)ethyl]-1,2,3-triazolidine-4-carbohydrazide
- 4-{4-[(2,2-Dimethyl-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}-1-[(2E)-2-methyl-2-penten-1-yl]piperidine
Uniqueness
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with two phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
47416-88-6 |
---|---|
Molekularformel |
C22H28N2O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
4-(2,2-dimethylpyrrolidin-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c1-21(2)14-9-16-24(21)17-15-22(20(23)25,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3,(H2,23,25) |
InChI-Schlüssel |
FMYSIVPIFATHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.